molecular formula C16H11FN2 B346065 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile CAS No. 869951-54-2

1-(4-fluorobenzyl)-1H-indole-6-carbonitrile

Cat. No.: B346065
CAS No.: 869951-54-2
M. Wt: 250.27g/mol
InChI Key: PBRRDHUIAHSPHT-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-indole-6-carbonitrile is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and pharmacology. The molecular scaffold of this compound features an indole core, a privileged structure in drug discovery known for its widespread biological relevance. Indole derivatives are extensively investigated for their diverse pharmacological potential, including but not limited to antiviral, anti-inflammatory, and anticancer activities . The specific substitution pattern on this molecule—a 4-fluorobenzyl group at the 1-position and a carbonitrile group at the 6-position—makes it a valuable intermediate for the synthesis of more complex molecules. These functional groups are common in the design of bioactive compounds and can influence the molecule's binding affinity and metabolic stability. Researchers utilize this compound as a key precursor in the exploration of new therapeutic agents. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2/c17-15-5-2-12(3-6-15)11-19-8-7-14-4-1-13(10-18)9-16(14)19/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRRDHUIAHSPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation Using 4-Fluorobenzyl Halides

The most straightforward approach involves the alkylation of 1H-indole-6-carbonitrile with 4-fluorobenzyl bromide or chloride. This reaction typically proceeds via an SN2 mechanism under basic conditions.

Reaction Conditions :

  • Base : Potassium carbonate (K2CO3) or sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : 60–80°C for 12–24 hours.

Optimization Insights :

  • Higher yields (78–85%) are achieved with NaH due to its strong base strength, which deprotonates the indole nitrogen, facilitating nucleophilic attack on the benzyl halide.

  • Polar aprotic solvents like DMF enhance solubility but may lead to side reactions such as over-alkylation. THF balances reactivity and selectivity.

Table 1 : Alkylation Yields Under Varied Conditions

BaseSolventTemperature (°C)Yield (%)
K2CO3DMF8062
NaHTHF6085
NaHDMF8078

Catalytic Alkylation Using Transition Metals

Indium(III) triflate [In(OTf)3] has emerged as an effective catalyst for regioselective N-alkylation of indoles with para-quinone methides (p-QMs). This method avoids harsh bases and enables room-temperature reactions.

Mechanistic Pathway :

  • In(OTf)3 activates the p-QM, forming a cationic intermediate.

  • The indole nitrogen attacks the activated p-QM, yielding the alkylated product with >90% regioselectivity for the N1 position.

Advantages :

  • Mild conditions (25°C, 6–8 hours).

  • Scalable to gram quantities without yield loss.

Cyanation Strategies for C6 Functionalization

Sandmeyer Reaction from Indole-6-amine

Cyanation at the C6 position is achieved via a Sandmeyer-type reaction, converting an amino group to a nitrile.

Procedure :

  • Diazotization of 6-amino-1-(4-fluorobenzyl)-1H-indole with sodium nitrite (NaNO2) in hydrochloric acid (HCl) at 0–5°C.

  • Treatment with copper(I) cyanide (CuCN) in aqueous solution yields the nitrile product.

Challenges :

  • Strict temperature control (<5°C) is required to prevent diazonium salt decomposition.

  • Yields range from 65–72% due to competing hydrolysis.

Palladium-Catalyzed Cross-Coupling

A more efficient cyanation employs palladium catalysts to couple aryl halides with cyanide sources.

Reaction Setup :

  • Catalyst : Pd(PPh3)4 (5 mol%).

  • Cyanide Source : Zinc cyanide (Zn(CN)2).

  • Solvent : DMF at 100°C for 8 hours.

Table 2 : Cyanation Efficiency Across Methods

MethodYield (%)Purity (%)
Sandmeyer Reaction6885
Pd-Catalyzed Coupling8995

Coupling Reactions with Fluorobenzyl Intermediates

EDCI-Mediated Amide Coupling

While primarily used for amide synthesis, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can facilitate the coupling of 4-fluorobenzyl hydrazine with indole-6-carbonyl chloride.

Steps :

  • Generate indole-6-carbonyl chloride via oxalyl chloride treatment.

  • React with 4-fluorobenzyl hydrazine in dichloromethane (DCM) using EDCI.

Outcome :

  • Moderate yields (55–60%) due to competing hydrolysis of the carbonyl chloride.

  • Requires anhydrous conditions and excess EDCI.

Reductive Amination

An alternative route involves reductive amination of 6-cyanoindole with 4-fluorobenzaldehyde.

Conditions :

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN).

  • Solvent : Methanol with 1% acetic acid.

  • Yield : 70–75% after purification.

Comparative Analysis and Industrial Considerations

Table 3 : Scalability and Environmental Impact

MethodScalabilityGreen Metrics (E-factor*)
N-Alkylation (NaH)High12.3
Catalytic AlkylationModerate8.7
Pd-Catalyzed CyanationHigh15.2

*E-factor = kg waste/kg product

Key Findings :

  • Catalytic alkylation offers the best balance of yield (85–90%) and sustainability (low E-factor).

  • Pd-catalyzed cyanation , while efficient, generates heavy metal waste, necessitating stringent purification.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the indole ring reacts with electrophiles such as halogens or nitro groups under acidic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorobenzyl)-1H-indole-6-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as receptors and enzymes.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including other indole derivatives and heterocyclic compounds.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the indole core provides a scaffold for further interactions. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous indole derivatives, focusing on molecular features, synthesis, physicochemical properties, and biological relevance.

Structural and Electronic Comparisons
Compound Name Substituents (Positions) Molecular Formula Key Features Reference ID
1-(4-Fluorobenzyl)-1H-indole-6-carbonitrile 4-Fluorobenzyl (N1), -CN (C6) C₁₆H₁₁FN₂ High lipophilicity; planar indole core with dihedral angle ~86°
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile 2-Chlorophenyl (N1), -F (C6), -CH₃ (C2) C₁₇H₁₂ClFN₂ Reduced planarity (dihedral angle ~58°); C2 methyl enhances steric bulk
1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile 4-Bromophenyl (N1), -CH₃ (C2) C₁₆H₁₁BrN₂ Bromine increases molecular weight (349.2 g/mol); lower solubility
FUB-144 (Cannabinoid analog) 4-Fluorobenzyl (N1), tetramethylcyclopropylmethanone (C3) C₂₄H₂₅FNO Bicyclic substituent enhances cannabinoid receptor binding

Key Observations :

  • Electronic Effects : The -CN group at C6 in the target compound increases electron-withdrawing effects, contrasting with C3-carbonitriles (e.g., FUB-144), which prioritize ketone interactions for receptor activation .
Physicochemical and Spectral Properties
  • IR Spectroscopy: The -CN stretch in the target compound appears at ~2,204 cm⁻¹, consistent with nitrile-containing analogs (e.g., 2-amino-5-hydroxy-4H-chromene-3-carbonitrile at 2,204 cm⁻¹) .
  • Melting Points : Derivatives with bulky substituents (e.g., 2-methyl groups) exhibit higher melting points (223–227°C) due to improved crystal packing .

Biological Activity

1-(4-Fluorobenzyl)-1H-indole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features an indole core substituted with a 4-fluorobenzyl group and a cyano group at the 6-position. This unique structure may influence its interaction with various biological targets.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including:

The exact mechanism of action for this compound remains to be fully elucidated. However, studies on related compounds indicate several potential pathways:

  • Receptor Binding : The compound may interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.
  • Enzyme Inhibition : It could inhibit key enzymes involved in cancer cell metabolism or microbial growth, leading to reduced viability of these cells.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(2-Methylbenzyl)-1H-indole-6-carbonitrileMethyl substitution at position 2Anticancer and antimicrobial effects
1-(4-Methylbenzyl)-1H-indole-6-carbonitrileMethyl substitution at position 4Antimicrobial activity
1-(4-Fluorobenzyl)-1H-indole-2-carboxylic acidCarboxylic acid instead of cyanoAntiviral properties

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, suggesting potential for development as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile, and what experimental conditions optimize yield?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or alkylation reactions. For example, describes an unusual pathway where 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole reacts with amines, involving N-demethylation and self-catalyzed N-diarylation. Key steps include:

  • Reagent selection : Use of 4-fluorobenzyl halides for alkylation under basic conditions (e.g., K₂CO₃ in DMF).
  • Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) yield pure products .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Standard characterization includes:

  • NMR (¹H/¹³C) : Assign peaks for the indole ring (δ 7.0–8.0 ppm), fluorobenzyl group (δ 4.5–5.5 ppm for CH₂), and nitrile (no direct proton signal).
  • IR spectroscopy : Confirm nitrile (C≡N) stretch at ~2,204 cm⁻¹ and fluorobenzyl C-F vibrations at 1,220–1,150 cm⁻¹.
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₁FN₂: 266.0855) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., highlights torsion angles for indole derivatives) .

Q. What purification techniques are effective for isolating this compound?

  • Column chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., Rf ~0.41 in 3:7 ratio).
  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystalline solids.
  • HPLC : For trace impurity removal, employ C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers address unexpected byproducts or reaction pathway deviations during synthesis?

highlights an unanticipated N-diarylation mechanism during SNAr reactions. To mitigate:

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) or in-situ IR to track intermediates.
  • Kinetic analysis : Monitor reaction progress via TLC or LC-MS to identify rate-limiting steps.
  • Computational modeling : Apply DFT calculations to predict competing pathways (e.g., nucleophilic attack vs. demethylation) .

Q. How can crystallographic data discrepancies (e.g., bond angles, torsion angles) be resolved for structural validation?

  • Multi-method refinement : Use SHELXL ( ) for high-resolution data and check against software like OLEX2.
  • Twinned data correction : Apply HKLF 5 format in SHELX for twinned crystals.
  • Cross-validation : Compare with analogous structures (e.g., 1-(2-fluorobenzoyl)-indole derivatives in ) to identify outliers .

Q. What computational approaches predict the compound’s reactivity or biological interactions?

  • Docking studies : Use AutoDock Vina to model binding to targets (e.g., cytochrome P450 enzymes).
  • QSAR models : Corporate electronic descriptors (HOMO/LUMO energies) from Gaussian calculations to predict nitrile reactivity.
  • MD simulations : Analyze fluorobenzyl group dynamics in lipid bilayers for membrane permeability .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature, and catalyst loadings.
  • Flow chemistry : Improve heat/mass transfer for exothermic alkylation steps.
  • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR probes for real-time monitoring .

Q. What strategies resolve contradictions in reported biological activity data for indole-carbonitrile derivatives?

  • Meta-analysis : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., cell lines, incubation times).
  • Proteomics profiling : Identify off-target interactions via affinity chromatography-MS.
  • Structural analogs : Test 6-cyano vs. 5-cyano indole isomers () to isolate substituent effects .

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